(2-Formyl-6-methylphenyl)acetonitrile
Description
(2-Formyl-6-methylphenyl)acetonitrile is a nitrile derivative featuring a formyl group (-CHO) and a methyl (-CH₃) substituent on the aromatic ring. This structure positions it as a versatile intermediate in organic synthesis, particularly in reactions requiring electron-deficient aromatic systems. The formyl group enhances electrophilicity, making it reactive toward nucleophilic additions, while the methyl group contributes steric and electronic effects that influence regioselectivity and stability.
Properties
CAS No. |
136262-98-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(2-formyl-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,7H,5H2,1H3 |
InChI Key |
ZWYQKSOZRBGEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C=O)CC#N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)CC#N |
Synonyms |
Benzeneacetonitrile, 2-formyl-6-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Solvent-Dependent Performance in Epoxidation (Data from )
| Compound | Solvent | Conversion (mol%) | Selectivity (mol%) | H₂O₂ Efficiency (mol%) |
|---|---|---|---|---|
| MAA | Acetonitrile | 46–48 | 46–73 | ~14–15 |
| MAA | Water | 36–38 | 33–41 | ~14–15 |
| AA | Acetonitrile | 84–20* | 73–85 | 64–100 |
| AA | Water | 84–20* | 85+ | 64–100 |
*Conversion decreased with increasing reactant molar ratio.
For (2-Formyl-6-methylphenyl)acetonitrile, acetonitrile may similarly enhance conversion in reactions requiring aprotic conditions, while water could suppress undesired byproducts.
Structural Effects on Reactivity
- Formyl Group : Enhances electrophilicity, facilitating nucleophilic attacks (e.g., in condensations or cyclizations). This contrasts with methoxy or methyl groups in analogs like those in , which donate electrons and stabilize intermediates .
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